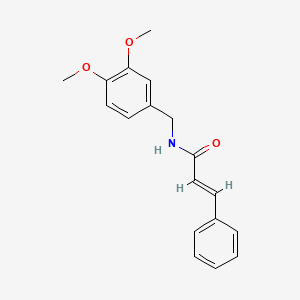
(E)-N-(3,4-dimethoxybenzyl)-3-phenyl-2-propenamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(E)-N-(3,4-dimethoxybenzyl)-3-phenyl-2-propenamide” is a chemical compound. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
The synthesis of compounds similar to “(E)-N-(3,4-dimethoxybenzyl)-3-phenyl-2-propenamide” has been reported. For instance, the synthesis of a novel compound analogue of capsinoids, the (±)-3,4-dimethoxybenzyl-4-methyloctanoate, has been described . Another study reported the use of p-methoxybenzyl (PMB), 3,4-dimethoxybenzyl (DMB), p-chlorobenzyl (PCB) and p-iodobenzyl (PIB) ethers to enable the construction of a disaccharide .Chemical Reactions Analysis
The chemical reactions involving compounds similar to “(E)-N-(3,4-dimethoxybenzyl)-3-phenyl-2-propenamide” have been studied. For example, the hypervalent iodine(III) reagent phenyliodine bis(trifluoroacetate) (PIFA) has been found to be an efficient reagent for the chemoselective deprotection of 3,4DMB ethers in the presence of benzyl, p-methoxybenzyl, methoxymethyl, tert-butyldimethylsilyl, and tert-butyldiphenylsilyl ethers under mild conditions .科学的研究の応用
Protecting Group in Organic Synthesis
The 3,4-dimethoxybenzyl moiety has been utilized as a novel N-protecting group in the synthesis of organic compounds. For instance, it has been applied to protect 1,2-thiazetidine 1,1-dioxides derivatives, showcasing its utility in facilitating subsequent synthetic transformations and its smooth removal under certain conditions (Grunder-Klotz & Ehrhardt, 1991).
Photoremovable Protecting Groups
In the context of light-sensitive protecting groups, the research highlights the utility of photolabile groups, such as 3,4-dimethoxybenzyl, for the temporary protection of functional groups in complex organic syntheses. These groups enable selective deprotection through photolysis, illustrating a strategic approach to sequential reactions in the synthesis of polyfunctional molecules (Pillai, 1980).
Pharmaceutical Research
The compound and its derivatives have potential implications in pharmaceutical research. For example, structural analogs have been explored for their hypoxia inducible factor-1 (HIF-1) pathway inhibition, demonstrating anticancer activity in animal models. This highlights the compound's relevance in the development of novel cancer therapeutics through modulation of the HIF-1 pathway (Mun et al., 2012).
Material Science Applications
In material science, benzoxazine-based compounds, closely related in structure, have been utilized for the synthesis of nano-structured ceria (CeO2) via thermal decomposition. This process demonstrates the compound's utility in generating materials with potential applications in catalysis, energy storage, and environmental remediation (Veranitisagul et al., 2011).
Novel Insecticides
Research has also explored the synthesis of novel compounds with significant activity against lepidopterous pests. This indicates the potential of derivatives for use in developing new insecticides with unique modes of action, contributing to integrated pest management strategies (Tohnishi et al., 2005).
特性
IUPAC Name |
(E)-N-[(3,4-dimethoxyphenyl)methyl]-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-21-16-10-8-15(12-17(16)22-2)13-19-18(20)11-9-14-6-4-3-5-7-14/h3-12H,13H2,1-2H3,(H,19,20)/b11-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYNLOMNBACBNCA-PKNBQFBNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)C=CC2=CC=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)CNC(=O)/C=C/C2=CC=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(3,4-dimethoxybenzyl)-3-phenyl-2-propenamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


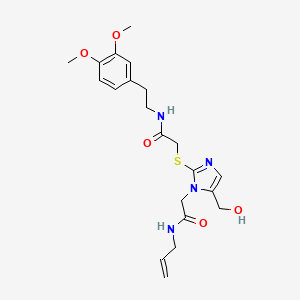


![N-(4-bromophenyl)-N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]methanesulfonamide](/img/structure/B2926441.png)
![N-{2-[3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}-2-phenoxyethane-1-sulfonamide](/img/structure/B2926444.png)
![6-Cyclopropyl-2-[[1-(pyridine-4-carbonyl)azetidin-3-yl]methyl]pyridazin-3-one](/img/structure/B2926447.png)

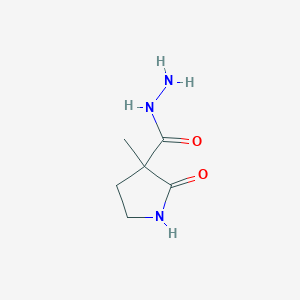

![(3E)-3-{[(2,3-dimethylphenyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2926453.png)
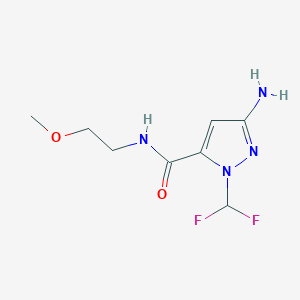
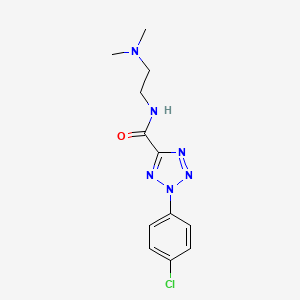
![9-benzyl-1,7-dimethyl-3-(naphthalen-1-ylmethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2926459.png)